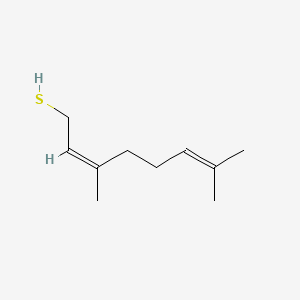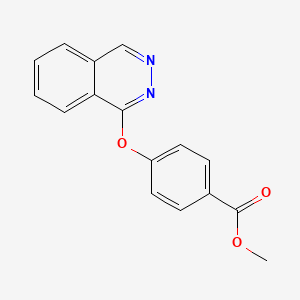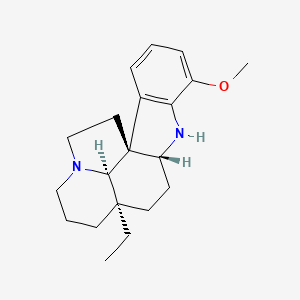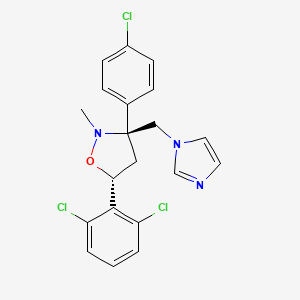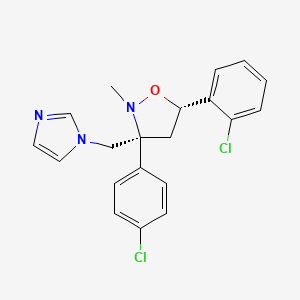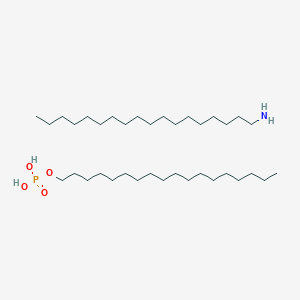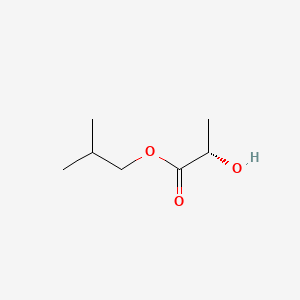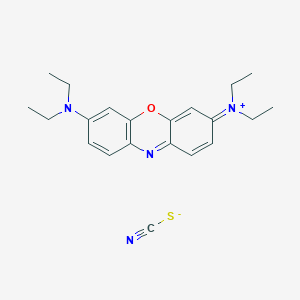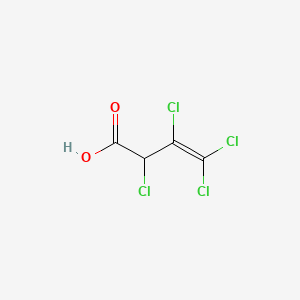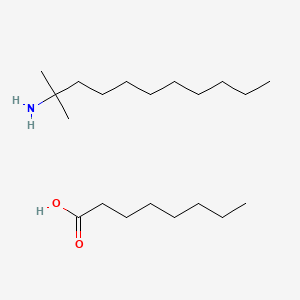
3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acylating agent.
Hydroxylation and ketone formation: These steps can be carried out using oxidation reactions with reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the ketone or triazole moieties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medically, compounds with similar structures are investigated for their potential therapeutic effects, including antifungal, antiviral, and anti-inflammatory activities.
Industry
In industry, such compounds may be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with a wide range of biological activities.
Ketoconazole: An antifungal agent with a triazole ring.
Fluconazole: Another antifungal with a similar structure.
Uniqueness
“3-Hexanone, 2-(2-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
107658-89-9 |
|---|---|
Formule moléculaire |
C14H16ClN3O2 |
Poids moléculaire |
293.75 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-5-13(19)14(20,8-18-10-16-9-17-18)11-6-3-4-7-12(11)15/h3-4,6-7,9-10,20H,2,5,8H2,1H3 |
Clé InChI |
UYVVXABFYBJLQK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CN1C=NC=N1)(C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


